Carbazole, 9-(2-(dimethylamino)ethyl)-

Description

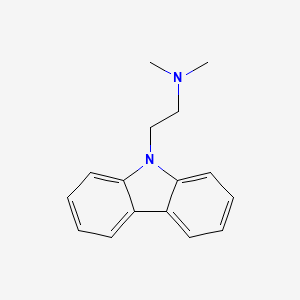

Carbazole, 9-(2-(dimethylamino)ethyl)- (CAS 6871-80-3) is a nitrogen-containing heterocyclic compound featuring a carbazole core substituted at the 9-position with a 2-(dimethylamino)ethyl group. Carbazole derivatives are widely studied for their optoelectronic, medicinal, and catalytic properties. The dimethylaminoethyl side chain may improve pharmacokinetic profiles by increasing hydrophilicity and enabling interactions with biological targets such as enzymes or DNA topoisomerases .

Properties

CAS No. |

7384-02-3 |

|---|---|

Molecular Formula |

C16H18N2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

2-carbazol-9-yl-N,N-dimethylethanamine |

InChI |

InChI=1S/C16H18N2/c1-17(2)11-12-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h3-10H,11-12H2,1-2H3 |

InChI Key |

PMWWYUOBIQPGJM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Table 1: Comparative Analysis of Carbazole Derivatives

Physicochemical and Pharmacokinetic Properties

- Solubility: The dimethylaminoethyl group in the target compound improves water solubility compared to alkyl or halogenated derivatives (e.g., 9-(4-bromobutyl)-carbazole) .

- Metabolic Stability: CBL0174 (dimethylaminopropyl) showed slower hepatic metabolism than CBL0137 (isopropylaminoethyl), suggesting chain length impacts metabolic pathways .

- Synthetic Accessibility: Bromoethyl or bromobutyl precursors (e.g., 9-(2-bromoethyl)-carbazole) are common intermediates for introducing aminoalkyl groups via nucleophilic substitution .

Mechanistic Insights

- Topoisomerase II Inhibition: Aminoalkyl-substituted carbazoles, including the target compound, likely intercalate DNA or stabilize Topo II-DNA complexes. Compound 56’s fused-ring system enhances this interaction, yielding superior potency .

- Antiproliferative Effects: Saturnino et al.’s compound 10 demonstrates that combining carbazole with charged groups (e.g., quaternary ammonium) enhances cytotoxicity via caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.